N-{3-[(4-methylpiperidin-1-yl)carbonyl]phenyl}pyridine-4-carboxamide
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Overview
Description
N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}isonicotinamide is a compound that features a piperidine ring, a phenyl group, and an isonicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}isonicotinamide typically involves the following steps:
Formation of the Piperidine Derivative: The piperidine ring can be synthesized through the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Coupling with Phenyl Group: The piperidine derivative is then coupled with a phenyl group through a nucleophilic substitution reaction.
Introduction of the Isonicotinamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}isonicotinamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}isonicotinamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}isonicotinamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler analog with a six-membered ring containing one nitrogen atom.
Pyridine: A related compound with a nitrogen atom in a six-membered aromatic ring.
Isonicotinamide: A compound with a similar isonicotinamide moiety but lacking the piperidine and phenyl groups.
Uniqueness
N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}isonicotinamide is unique due to its combination of a piperidine ring, phenyl group, and isonicotinamide moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C19H21N3O2 |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-[3-(4-methylpiperidine-1-carbonyl)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H21N3O2/c1-14-7-11-22(12-8-14)19(24)16-3-2-4-17(13-16)21-18(23)15-5-9-20-10-6-15/h2-6,9-10,13-14H,7-8,11-12H2,1H3,(H,21,23) |
InChI Key |
DBLXUURWYQYCMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
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